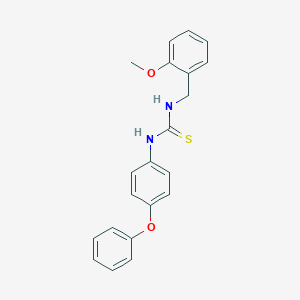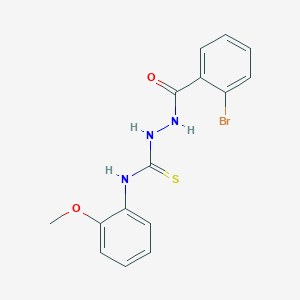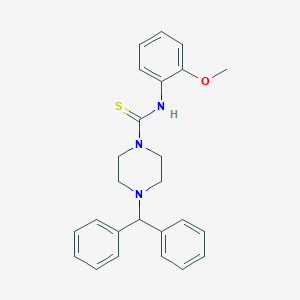
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMHP belongs to the class of pyranocarboxamide compounds and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will list future directions for the research and development of DMHP.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with the sigma-1 receptor. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit interesting biochemical and physiological effects. In animal studies, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an analgesic effect, reducing pain sensitivity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on memory and learning, improving cognitive function. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide's effect on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, particularly in the treatment of pain, anxiety, and depression, warrant further investigation.
Synthesemethoden
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, pyrrolidine, and acetic anhydride. The detailed synthesis method and characterization of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and learning. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.
Eigenschaften
Produktname |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Molekularformel |
C21H25NO5 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO5/c1-24-17-6-4-5-16(14-17)22-20(23)21(9-11-27-12-10-21)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
YBBOODIBJLTWHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)



![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)